molecular formula C5H6N2O3 B12984064 6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one

6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one

Cat. No.: B12984064
M. Wt: 142.11 g/mol
InChI Key: USDJCRCJPZNBJA-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its hydroxyl and hydroxymethyl functional groups attached to the pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 4-Hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine
  • 6-(Diethylaminomethyl)-4-hydroxy-2-methylpyrimidine

Uniqueness

6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one is unique due to its specific functional groups and their positions on the pyrimidine ring. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

4-hydroxy-5-(hydroxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6N2O3/c8-1-3-4(9)6-2-7-5(3)10/h2,8H,1H2,(H2,6,7,9,10)

InChI Key

USDJCRCJPZNBJA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)CO)O

Origin of Product

United States

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